3-Amino-3-methylbutane-1,2-diol
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Overview
Description
3-Amino-3-methylbutane-1,2-diol is an organic compound with the molecular formula C5H13NO2 It is a diol, meaning it contains two hydroxyl groups (-OH), and an amine, meaning it contains an amino group (-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylbutane-1,2-diol can be achieved through several methods. One common approach involves the reaction of glycerin chlorohydrin with ammonia in the presence of a catalyst. The reaction is typically carried out at temperatures between 30°C and 50°C for 1 to 3 hours. After the reaction, the product is purified through vacuum distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Catalysts used in the process are often recycled to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce simpler alcohols or amines .
Scientific Research Applications
3-Amino-3-methylbutane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-3-methylbutane-1,2-diol exerts its effects involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutane-1,2-diol: Similar in structure but lacks the amino group.
2-Amino-1,3-propanediol: Another diol with an amino group but different structural arrangement.
1,2-Butanediol: A simpler diol without the methyl and amino groups.
Uniqueness
3-Amino-3-methylbutane-1,2-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
3-amino-3-methylbutane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(2,6)4(8)3-7/h4,7-8H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITXRMPGAABIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CO)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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